molecular formula C17H13FN2O4S B6423320 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide CAS No. 878677-94-2

5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No.: B6423320
CAS No.: 878677-94-2
M. Wt: 360.4 g/mol
InChI Key: BHOSLKFWFHVKSP-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone. Key structural features include:

  • Furan ring: A five-membered aromatic heterocycle with oxygen at position 2.
  • 2-Fluorophenyl group: A phenyl ring substituted with a fluorine atom at the ortho position, attached to the furan ring at position 4.
  • 4-Sulfamoylphenyl group: A phenyl ring substituted with a sulfamoyl (-SO₂NH₂) group at the para position, linked via an amide bond to the furan’s carboxyl group.

Properties

IUPAC Name

5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4S/c18-14-4-2-1-3-13(14)15-9-10-16(24-15)17(21)20-11-5-7-12(8-6-11)25(19,22)23/h1-10H,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOSLKFWFHVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Analogs

5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
  • Structural Difference : Chlorine replaces fluorine at the ortho position of the phenyl ring.
  • Synthesis : Likely synthesized via similar methods as the target compound, such as Suzuki coupling or amide bond formation .
para-Fluorofuranyl Fentanyl (N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide)
  • Structural Difference : Fluorine is at the para position of the phenyl ring, and the sulfamoyl group is replaced by a piperidinyl-phenethyl moiety.
  • Impact : The para-fluoro substitution may enhance π-π stacking interactions in receptor binding compared to ortho-fluoro. The piperidinyl group introduces basicity, affecting pharmacokinetics .

Substituent Variations on the Sulfamoylphenyl Group

5-(4-Acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide
  • Structural Difference: The sulfamoyl group is replaced by a morpholino (-N-morpholine) group, and the phenyl ring has an acetyl (-COCH₃) substituent.
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide
  • Structural Difference: A morpholinomethyl (-CH₂-morpholine) group replaces the sulfamoyl group, and chlorine is at the meta position on the phenyl ring.
  • Impact: The morpholinomethyl group enhances steric bulk and hydrophilicity, which may improve blood-brain barrier penetration compared to the sulfamoyl group .

Heterocyclic and Linker Modifications

2-Thiophenefentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
  • Structural Difference : The furan ring is replaced by a thiophene (sulfur-containing heterocycle).
  • Impact : Thiophene’s larger atomic radius and lower electronegativity compared to furan may reduce aromatic interactions but improve metabolic resistance to oxidative degradation .
N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide
  • Structural Difference: A 4-fluorophenoxymethyl group is attached to the furan, and the sulfamoylphenyl is replaced by a 2-ethoxyphenyl group.
  • Impact: The ethoxy group (-OCH₂CH₃) increases lipophilicity, while the phenoxymethyl linker adds conformational flexibility .

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